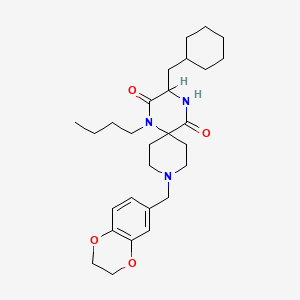

1,4,9-Triazaspiro(5.5)undecane-2,5-dione, 1-butyl-3-(cyclohexylmethyl)-9-((2,3-dihydro-1,4-benzodioxin-6-yl)methyl)-

Übersicht

Beschreibung

E913 ist ein neuartiges Spirodiketopiperazinderivat mit niedrigem Molekulargewicht, das potente inhibitorische Wirkungen auf die Infektion mit dem humanen Immundefizienzvirus Typ 1 (HIV-1) vom Typ R5 gezeigt hat, und zwar durch seine antagonistischen Wirkungen auf den C-C-Chemokinrezeptor vom Typ 5 (CCR5) . Diese Verbindung ist strukturell einzigartig und hat sich als wirksam gegen arzneimittelresistente Stämme des Virus erwiesen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von E913 beinhaltet die Bildung eines Spirodiketopiperazin-Kerns. Die wichtigsten Schritte umfassen:

- Cyclisierungsreaktionen zur Bildung des Diketopiperazinrings.

- Einführung verschiedener Substituenten zur Verbesserung der Bioaktivität.

- Optimierung der Reaktionsbedingungen, um hohe Ausbeute und Reinheit zu erreichen.

Industrielle Produktionsmethoden: Die industrielle Produktion von E913 würde wahrscheinlich Folgendes umfassen:

- Großtechnische Synthese unter optimierten Reaktionsbedingungen.

- Reinigungsprozesse wie Umkristallisation oder Chromatographie.

- Qualitätskontrollmaßnahmen zur Sicherstellung der Konsistenz und Wirksamkeit des Endprodukts .

Analyse Chemischer Reaktionen

Arten von Reaktionen: E913 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: E913 kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an E913 modifizieren, was möglicherweise seine Bioaktivität verändert.

Substitution: Substitutionsreaktionen können verschiedene Substituenten in den Spirodiketopiperazin-Kern einführen, wodurch seine Eigenschaften verbessert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Verschiedene Halogenierungsmittel und Nucleophile unter kontrollierten Bedingungen.

Hauptprodukte:

- Oxidierte Derivate mit veränderter Bioaktivität.

- Reduzierte Formen mit modifizierten funktionellen Gruppen.

- Substituierte Derivate mit verbesserten Eigenschaften .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Recent studies have focused on the optimization of compounds similar to 1,4,9-triazaspiro(5.5)undecane derivatives for their activity against various biological targets. A notable study reported the development of derivatives with enhanced potency against the METTL3 protein complex, which plays a crucial role in RNA modifications linked to cancer and other diseases . The optimization process led to a compound with an IC50 value of 5 nM, indicating strong efficacy in cellular models.

Anticancer Activity

The applications of this compound extend into oncology. Research indicates that triazaspiro compounds can modulate epigenetic regulators involved in cancer progression. By targeting specific pathways associated with tumor growth and metastasis, these compounds may serve as potential therapeutic agents for various cancers .

Neurological Disorders

Another promising area is the exploration of triazaspiro compounds in treating neurological conditions. Their ability to cross the blood-brain barrier suggests potential applications in neuropharmacology. Studies are investigating their effects on neurotransmitter systems and neuroinflammation, which are critical in conditions like Alzheimer's disease and multiple sclerosis.

Antiviral Properties

Preliminary research has indicated that certain derivatives of triazaspiro compounds exhibit antiviral activity. This is particularly relevant in the context of viral infections where modulation of host cell machinery can inhibit viral replication. Ongoing studies are evaluating their effectiveness against specific viral targets .

Case Study 1: Cancer Treatment

In a study involving acute myeloid leukemia (AML) cell lines, a derivative of 1,4,9-triazaspiro(5.5)undecane was tested for its ability to reduce m6A RNA methylation levels. The results demonstrated significant reductions in m6A levels, correlating with decreased cell viability and proliferation . This suggests that targeting RNA modifications could be a viable strategy for cancer therapy.

Case Study 2: Neuroprotective Effects

Research conducted on neuroprotection using triazaspiro compounds highlighted their potential to mitigate oxidative stress in neuronal cells. These compounds demonstrated a capacity to reduce markers of inflammation and apoptosis in vitro, suggesting they could be developed into treatments for neurodegenerative diseases .

Wirkmechanismus

E913 is compared with other CCR5 antagonists, highlighting its uniqueness:

Maraviroc: Another CCR5 antagonist used in HIV treatment. Unlike E913, Maraviroc is a larger molecule and has different binding properties.

Vicriviroc: Similar to Maraviroc but with distinct pharmacokinetic properties.

AMD-3100: A CXCR4 antagonist that, when combined with E913, shows synergistic effects against dualtropic HIV-1.

Uniqueness of E913:

- Potent inhibition of R5 HIV-1 strains.

- Effectiveness against drug-resistant strains.

- Synergistic effects when combined with other antagonists .

Vergleich Mit ähnlichen Verbindungen

E913 wird mit anderen CCR5-Antagonisten verglichen, wobei seine Einzigartigkeit hervorgehoben wird:

Maraviroc: Ein weiterer CCR5-Antagonist, der zur HIV-Behandlung eingesetzt wird. Im Gegensatz zu E913 ist Maraviroc ein größeres Molekül und hat andere Bindungseigenschaften.

Vicriviroc: Ähnlich wie Maraviroc, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften.

AMD-3100: Ein CXCR4-Antagonist, der in Kombination mit E913 synergistische Wirkungen gegen dualtropisches HIV-1 zeigt.

Einzigartigkeit von E913:

- Potente Hemmung von HIV-1-Stämmen vom Typ R5.

- Wirksamkeit gegen arzneimittelresistente Stämme.

- Synergistische Wirkungen in Kombination mit anderen Antagonisten .

Ähnliche Verbindungen:

- Maraviroc

- Vicriviroc

- AMD-3100

Biologische Aktivität

1,4,9-Triazaspiro(5.5)undecane-2,5-dione, 1-butyl-3-(cyclohexylmethyl)-9-((2,3-dihydro-1,4-benzodioxin-6-yl)methyl)- is a complex organic compound notable for its unique spirocyclic structure. This compound belongs to the class of spirodiketopiperazines and is characterized by its triazaspiro framework containing three nitrogen atoms in the spirocycle. The presence of various substituents, including a butyl group and a cyclohexylmethyl moiety, enhances its structural complexity and potential biological activity.

Research indicates that compounds with a similar triazaspiro framework exhibit significant biological activities, particularly as antagonists for chemokine receptors such as CCR5. These activities are crucial in developing therapeutic agents against diseases like HIV. The unique structural features of this compound may contribute to its potential efficacy in inhibiting viral entry by blocking receptor interactions.

Key Findings:

- CCR5 Antagonism: The compound has shown promise as a CCR5 antagonist, which is vital for inhibiting HIV entry into host cells.

- Molecular Docking Simulations: Studies utilizing molecular docking simulations have provided insights into how these compounds inhibit receptor activity and block HIV entry.

Structure-Activity Relationship (SAR)

The structure-activity relationship of 1,4,9-triazaspiro(5.5)undecane derivatives has been explored to identify key features contributing to their biological activity. The following table summarizes the comparison of similar compounds:

| Compound Name | Structure Type | Biological Activity | Notable Features |

|---|---|---|---|

| 1-Benzyl-2,6-diarylpiperidin-4-one | Piperidine derivative | Antiviral activity | Contains diaryl groups |

| 1-(3-Hydroxybutyl)-3-isobutyl-9-(4-phenoxybenzyl)-1,4,9-triazaspiro[5.5]undecane-2,5-dione | Spirodiketopiperazine | CCR5 antagonist | Hydroxybutyl substitution |

| Maraviroc | CCR5 antagonist | Anti-HIV activity | Selective for CCR5 |

| TAK-220 | Piperidine derivative | Anti-HIV activity | Potent inhibitor of HIV entry |

The uniqueness of this compound lies in its specific combination of substituents and structural configuration that may enhance its selectivity and efficacy against specific targets compared to other compounds.

Inhibition Studies

In one study focusing on the optimization of METTL3 inhibitors derived from similar spirodiketopiperazine scaffolds, researchers reported significant improvements in potency (up to 1400-fold) through structural modifications. The lead compound demonstrated an IC50 value of 0.005 μM in TR-FRET assays . This highlights the potential for derivatives of 1,4,9-triazaspiro(5.5)undecane to be developed into effective therapeutic agents.

ADME Properties

The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) are critical for the development of any therapeutic agent. Early studies on derivatives have shown mixed results concerning stability and metabolic degradation; however, some candidates exhibited favorable cell permeability and metabolic stability .

Eigenschaften

CAS-Nummer |

342394-93-8 |

|---|---|

Molekularformel |

C28H41N3O4 |

Molekulargewicht |

483.6 g/mol |

IUPAC-Name |

1-butyl-3-(cyclohexylmethyl)-9-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,4,9-triazaspiro[5.5]undecane-2,5-dione |

InChI |

InChI=1S/C28H41N3O4/c1-2-3-13-31-26(32)23(18-21-7-5-4-6-8-21)29-27(33)28(31)11-14-30(15-12-28)20-22-9-10-24-25(19-22)35-17-16-34-24/h9-10,19,21,23H,2-8,11-18,20H2,1H3,(H,29,33) |

InChI-Schlüssel |

VBONNDPACFTZMX-UHFFFAOYSA-N |

SMILES |

CCCCN1C(=O)C(NC(=O)C12CCN(CC2)CC3=CC4=C(C=C3)OCCO4)CC5CCCCC5 |

Kanonische SMILES |

CCCCN1C(=O)C(NC(=O)C12CCN(CC2)CC3=CC4=C(C=C3)OCCO4)CC5CCCCC5 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

E913; E 913; E-913. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.